REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:7]2[CH:12]=[CH:11]N=C[CH:8]=2)[S:5][CH:6]=1.BrC1SC=C(Br)C=1.[N:20]1C=CC=C(B(O)O)[CH:21]=1>>[Br:1][C:2]1[CH:3]=[C:4]([C:7]2[CH:8]=[N:20][CH:21]=[CH:11][CH:12]=2)[S:5][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(SC1)C1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1SC=C(C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)B(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was prepared by a method analogous to
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(SC1)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |